

The Versatility of 4-Boc-Aminopiperidine in Modern Drug Discovery: A Technical Guide

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Compound of Interest		
Compound Name:	4-Boc-Aminopiperidine	
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Introduction

4-(tert-Butoxycarbonyl)aminopiperidine, commonly referred to as **4-Boc-aminopiperidine**, has emerged as a critical and versatile building block in the field of medicinal chemistry. Its unique structural features, combining a piperidine ring with a Boc-protected amine, allow for selective and controlled chemical modifications, making it an invaluable starting material for the synthesis of a wide array of complex and biologically active molecules. The piperidine scaffold itself is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of intermediates like **4-Boc-aminopiperidine** in the development of novel therapeutics. This technical guide provides an in-depth overview of the core research applications of **4-Boc-aminopiperidine**, complete with experimental methodologies, quantitative data, and visual diagrams to illustrate key synthetic and biological pathways.

Core Applications in Research

4-Boc-aminopiperidine is a key intermediate in the synthesis of a diverse range of therapeutic agents. Its application spans multiple disease areas, primarily due to the favorable pharmacological properties imparted by the piperidine ring. Key research areas where **4-Boc-aminopiperidine** is extensively used include:

Antiviral Agents: Notably in the development of CCR5 antagonists for the treatment of HIV-1 infection and inhibitors of the Hepatitis C Virus (HCV) assembly.[1][2]



- Oncology: As a scaffold for the synthesis of potent and selective kinase inhibitors, such as those targeting Akt (Protein Kinase B) and p38 MAP kinase, which are crucial in cancer cell signaling pathways.[3][4][5][6]
- Neuroscience: In the creation of neurokinin-1 (NK1) receptor antagonists, which have potential applications in treating pain, inflammation, and nausea.[7]
- Metabolic Diseases: For the development of cannabinoid receptor 1 (CB1) antagonists,
 which are being explored for the treatment of obesity and related metabolic disorders.

Synthesis of Bioactive Molecules: Experimental Protocols

The following sections detail the synthetic methodologies for key classes of compounds derived from **4-Boc-aminopiperidine**.

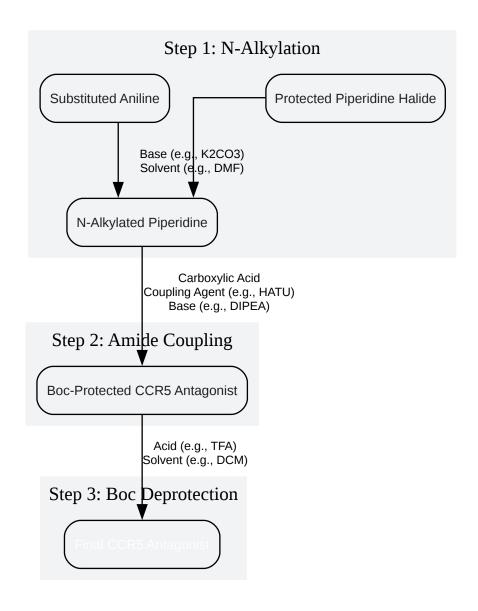
Synthesis of Piperidine-4-Carboxamide CCR5 Antagonists for HIV-1 Treatment

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of HIV-1 into host cells. Blocking this receptor is a validated therapeutic strategy. **4-Boc-aminopiperidine** derivatives are central to the synthesis of potent CCR5 antagonists like piperidine-4-carboxamides.[1][8]

General Synthetic Workflow:

A common strategy involves the N-alkylation of a substituted aniline with a protected piperidine derivative, followed by amide coupling and deprotection.





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Caption: General workflow for the synthesis of piperidine-4-carboxamide CCR5 antagonists.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of tert-butyl 4-((3-chloro-4-methylphenyl)(3-hydroxypropyl)amino)piperidine-1-carboxylate

 To a solution of 3-chloro-4-methylaniline (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq) and tert-butyl 4-((3bromopropoxy)carbonyl)piperidine-1-carboxylate (1.1 eq).



- Stir the reaction mixture at 80°C for 12 hours.
- After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired Nalkylated intermediate.

Step 2: Amide Coupling

- Dissolve the product from Step 1 (1.0 eq) and a suitable carboxylic acid (e.g., 1-acetylpiperidine-4-carboxylic acid, 1.2 eq) in dichloromethane (DCM).
- Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.5 eq).
- Stir the mixture at room temperature for 4 hours.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the residue by flash chromatography to yield the Boc-protected final compound.

Step 3: Boc Deprotection

- Dissolve the Boc-protected compound (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1).
- Stir the solution at room temperature for 1 hour.
- Remove the solvent and excess TFA under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.



 Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the final piperidine-4-carboxamide CCR5 antagonist.

Compound ID	CCR5 Binding IC50 (nM)	Anti-HIV-1 Activity EC50 (nM)
Maraviroc (Control)	25.43	-
Compound 16g	25.73	73.01
Compound 16i	25.53	94.10
TAK-220	3.5	1.1

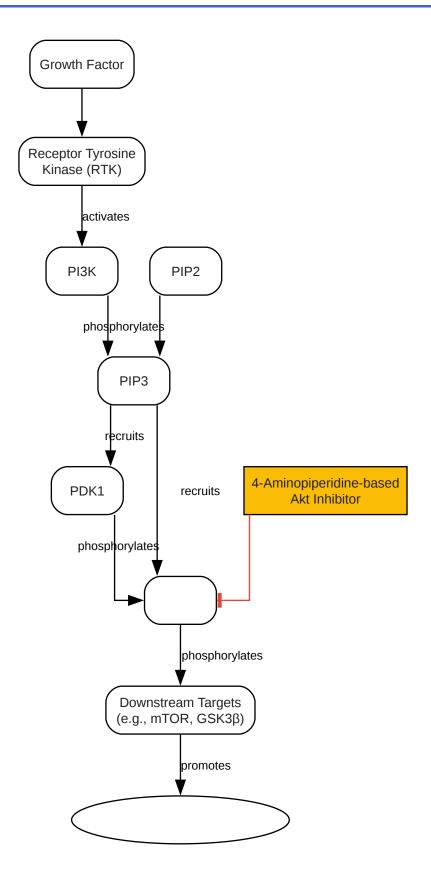
Data sourced from multiple studies for comparison.[1][8][9]

Synthesis of Akt (Protein Kinase B) Inhibitors for Cancer Therapy

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. 4-Aminopiperidine derivatives are integral to the structure of several potent and selective Akt inhibitors.[3][4][5]

Akt Signaling Pathway Overview:





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Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for 4-aminopiperidine-based inhibitors.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of tert-butyl 4-(4-chlorobenzamido)piperidine-1-carboxylate

- Dissolve 4-amino-1-Boc-piperidine (1.0 eq) in anhydrous DCM under an inert atmosphere.
- Add triethylamine (1.5 eq) and cool the mixture to 0°C.
- Slowly add 4-chlorobenzoyl chloride (1.1 eq) dissolved in DCM.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Quench the reaction with water and separate the organic layer.
- Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry over magnesium sulfate, filter, and concentrate to obtain the crude product, which can be purified by crystallization or silica gel chromatography.

Step 2: Boc Deprotection

- Dissolve the product from Step 1 in a 4 M solution of HCl in 1,4-dioxane.
- Stir the mixture at room temperature for 2 hours.
- Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Step 3: N-Arylation

- Combine the deprotected amine hydrochloride (1.0 eq) with a suitable heteroaryl chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.1 eq) in a solvent such as n-butanol.
- Add a base, for instance, DIPEA (3.0 eq).



- Heat the mixture at reflux for 24 hours.
- After cooling, dilute with ethyl acetate and wash with water and brine.
- Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final Akt inhibitor.

Compound ID	Akt1 IC50 (nM)	PKA IC50 (nM)	Selectivity (PKA/Akt1)
Compound 2	18	500	~28
Compound 21	22	300	~14
AZD5363	3	>1000	>333

Data sourced from multiple studies for comparison.[5][10]

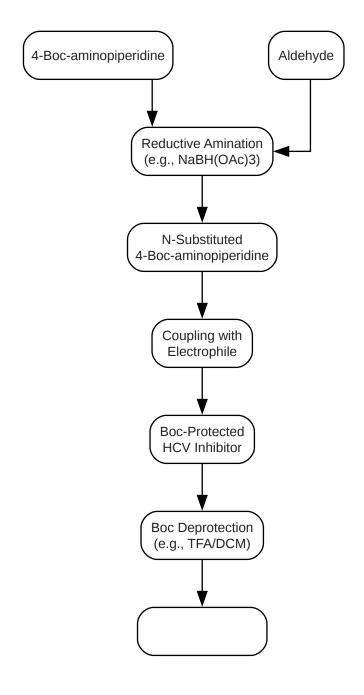
Synthesis of Hepatitis C Virus (HCV) Assembly Inhibitors

4-Aminopiperidine derivatives have been identified as potent inhibitors of the HCV life cycle, specifically targeting the assembly and release of infectious virus particles.[2]

General Synthetic Workflow:

A common synthetic route involves reductive amination of a protected 4-aminopiperidine with an appropriate aldehyde, followed by further functionalization and deprotection.





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Caption: General workflow for the synthesis of 4-aminopiperidine-based HCV assembly inhibitors.

Detailed Experimental Protocol (Representative):

Step 1: Reductive Amination



- To a solution of 4-amino-1-Boc-piperidine (1.0 eq) and an appropriate aldehyde (e.g., 2-phenylacetaldehyde, 1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq).
- Stir the reaction mixture at room temperature for 12 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography.

Step 2: Further Functionalization (e.g., Acylation)

- Dissolve the product from Step 1 (1.0 eq) in DCM and add a base such as triethylamine (2.0 eq).
- Add the desired acylating agent (e.g., benzoyl chloride, 1.2 eq) dropwise at 0°C.
- Allow the reaction to proceed at room temperature for 6 hours.
- · Wash the reaction mixture with water and brine.
- Dry the organic layer, concentrate, and purify the product by chromatography.

Step 3: Boc Deprotection

- Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
- Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
- Remove the solvents in vacuo to yield the final inhibitor as a TFA salt.



Compound ID	HCV Proliferation EC50 (μM)	Cytotoxicity CC50 (μM)
Compound 1	2.57	>20
Compound 2	2.09	>20

Data sourced from a high-throughput screening campaign.[2]

Conclusion

4-Boc-aminopiperidine is a cornerstone building block in contemporary drug discovery, enabling the synthesis of a multitude of structurally diverse and pharmacologically active compounds. Its strategic importance is evident in its application across various therapeutic areas, from infectious diseases to oncology. The Boc protecting group allows for precise and sequential chemical manipulations, a critical feature for the multi-step syntheses required to produce complex drug candidates. As research continues to uncover novel biological targets, the demand for versatile and high-purity intermediates like **4-Boc-aminopiperidine** will undoubtedly persist, solidifying its role in the development of next-generation therapeutics.

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